molecular formula C9H5NS B1330951 2-Ethynyl-1,3-benzothiazole CAS No. 40176-80-5

2-Ethynyl-1,3-benzothiazole

Cat. No.: B1330951
CAS No.: 40176-80-5
M. Wt: 159.21 g/mol
InChI Key: ZLVCPVCGNOKHRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-1,3-benzothiazole (CAS 2060-63-1) is a high-value chemical building block with the molecular formula C9H5NS and a molecular weight of 159.02 g/mol . Its structure combines a planar benzothiazole core with a terminal ethynyl group, making it a versatile precursor in synthetic and medicinal chemistry. The terminal alkyne functionality is particularly valuable for metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and serves as a critical synthon for constructing more complex heterocyclic systems . This compound is part of a broader class of benzothiazole derivatives studied for their electronic properties, suggesting potential applications in the development of organic electronic materials. It is strictly for research and development purposes and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle the compound with appropriate personal protective equipment, as its specific hazard profile should be confirmed prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NS/c1-2-9-10-7-5-3-4-6-8(7)11-9/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVCPVCGNOKHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348794
Record name 2-ethynyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40176-80-5
Record name 2-ethynyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Ethynyl Group on the Benzothiazole Scaffold: A Gateway to Molecular Diversity and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini Assistant], Senior Application Scientist

Abstract

The benzothiazole scaffold is a privileged heterocyclic motif, integral to a multitude of biologically active compounds and functional materials. The introduction of an ethynyl group onto this scaffold dramatically enhances its synthetic versatility, opening a gateway to a vast chemical space through a variety of reliable and efficient chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the ethynyl group on the benzothiazole core, with a focus on three principal classes of reactions: Sonogashira cross-coupling, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and intramolecular cyclization reactions. For each reaction, we delve into the mechanistic underpinnings, provide field-proven experimental protocols, and discuss their applications in the context of drug discovery and materials science. This guide is intended to serve as a practical resource for researchers seeking to leverage the unique reactivity of ethynylbenzothiazoles in their synthetic endeavors.

Introduction: The Benzothiazole Scaffold and the Power of the Ethynyl Group

Benzothiazole, a bicyclic heterocyclic compound, is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can effectively interact with biological targets.

The functionalization of the benzothiazole core is a key strategy for modulating its physicochemical properties and biological activity. Among the various functional groups that can be introduced, the ethynyl group (a carbon-carbon triple bond) stands out for its unique reactivity and linear geometry. The ethynyl group serves as a versatile synthetic handle, enabling the construction of complex molecular architectures through a range of highly efficient and selective chemical reactions.[5][6] This guide will explore the most pivotal of these transformations, providing researchers with the knowledge and practical tools to harness the synthetic potential of ethynylbenzothiazoles.

Palladium-Catalyzed Sonogashira Cross-Coupling: A Robust Method for C-C Bond Formation

The Sonogashira reaction is a powerful and widely utilized method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, is a cornerstone of modern organic synthesis.[8] In the context of the benzothiazole scaffold, the Sonogashira coupling provides a direct and efficient route to 2-ethynylbenzothiazole derivatives, which are key intermediates for further functionalization.

Mechanistic Insights

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle:

    • Oxidative Addition: A Pd(0) species oxidatively inserts into the aryl halide (e.g., 2-iodobenzothiazole) bond to form a Pd(II) complex.

    • Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

    • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the coupled product (2-alkynylbenzothiazole) and regenerate the Pd(0) catalyst.

  • Copper Cycle:

    • The copper(I) salt coordinates with the terminal alkyne.

    • In the presence of a base, the terminal alkyne is deprotonated to form a copper acetylide, the key nucleophile in the transmetalation step.

The choice of palladium catalyst, ligand, copper source, base, and solvent are all critical parameters that can influence the efficiency and outcome of the reaction.

Data Presentation: Typical Reaction Parameters for Sonogashira Coupling
ParameterConditionTypical Range/ValueReference
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂/ligand1-5 mol%[8]
Copper(I) Co-catalyst CuI1-10 mol%[8]
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)2-5 equivalents[8]
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), TolueneAnhydrous[1]
Temperature Room Temperature to 80 °CReaction dependent[1]
Reaction Time 2-24 hoursMonitored by TLC/LC-MS[8]
Yield Good to Excellent70-98%[8]
Experimental Protocol: Sonogashira Coupling of 2-Iodobenzothiazole with Phenylacetylene

This protocol provides a representative procedure for the synthesis of 2-(phenylethynyl)benzothiazole.

Materials:

  • 2-Iodobenzothiazole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-iodobenzothiazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) to the flask via syringe.

  • Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-8 hours), dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(phenylethynyl)benzothiazole.

Self-Validation: The success of the reaction can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, which should show the characteristic signals for the coupled product. The purity can be assessed by HPLC.

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow start Start setup Reaction Setup (2-Iodobenzothiazole, Pd Catalyst, CuI, Base, Solvent) under Inert Atmosphere start->setup add_alkyne Add Phenylacetylene setup->add_alkyne react Stir at Room Temperature add_alkyne->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (Dilute, Filter, Wash) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Pure 2-(Phenylethynyl)benzothiazole purify->product end_node End product->end_node

Caption: Generalized workflow for the Sonogashira coupling experiment.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click Chemistry" Approach

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction, a term coined by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[9][10][] This reaction provides an exceptionally efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. For ethynylbenzothiazoles, the CuAAC reaction is a powerful tool for linking the benzothiazole scaffold to a wide variety of molecular entities, including biomolecules, polymers, and other pharmacophores.[12][13]

Mechanistic Insights

The CuAAC is not a concerted cycloaddition but rather a stepwise process involving copper acetylide intermediates.[14]

  • Formation of Copper Acetylide: A copper(I) species reacts with the terminal alkyne (e.g., 2-ethynylbenzothiazole) to form a copper acetylide.

  • Coordination of Azide: The azide coordinates to the copper center.

  • Cyclization: A six-membered copper-containing intermediate is formed, which then rearranges to a five-membered triazolyl-copper intermediate.

  • Protonolysis: The triazolyl-copper intermediate is protonated to release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

The use of a copper(I) source is crucial. This is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[9]

Data Presentation: Typical Reaction Parameters for CuAAC
ParameterConditionTypical Range/ValueReference
Copper(I) Source CuSO₄/Sodium Ascorbate, CuI1-10 mol%[9][15]
Ligand (optional) Tris(benzyltriazolylmethyl)amine (TBTA)1-5 mol%[16]
Solvent t-BuOH/H₂O, DMF, DMSOVarious ratios[15]
Temperature Room Temperature25 °C[17]
Reaction Time 1-24 hoursMonitored by TLC/LC-MS[17]
Yield High to Quantitative>90%[10]
Experimental Protocol: CuAAC of 2-Ethynylbenzothiazole with Benzyl Azide

This protocol describes a typical procedure for the synthesis of 1-benzyl-4-(benzothiazol-2-yl)-1H-1,2,3-triazole.

Materials:

  • 2-Ethynylbenzothiazole

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-ethynylbenzothiazole (1.0 mmol) and benzyl azide (1.1 mmol) in a mixture of t-BuOH (10 mL) and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol) in water (1 mL).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-12 hours), dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to afford the pure triazole product.

Self-Validation: The formation of the 1,4-disubstituted triazole can be confirmed by ¹H NMR spectroscopy, which will show a characteristic singlet for the triazole proton. Further confirmation can be obtained from ¹³C NMR and high-resolution mass spectrometry.

Visualization: CuAAC Reaction Mechanism

CuAAC_Mechanism cluster_copper Copper(I) Catalyst cluster_reactants Reactants cluster_product Product Cu Cu(I) Azide Benzyl Azide Cu->Azide Coordination Alkyne 2-Ethynylbenzothiazole Alkyne->Cu Coordination & Deprotonation Triazole 1-Benzyl-4-(benzothiazol-2-yl) -1H-1,2,3-triazole Azide->Triazole Cyclization & Protonolysis Triazole->Cu Regenerates Catalyst

Caption: Simplified schematic of the CuAAC reaction mechanism.

Intramolecular Cyclization Reactions: Building Fused Heterocyclic Systems

The ethynyl group on the benzothiazole scaffold can also participate in intramolecular cyclization reactions, providing a powerful strategy for the synthesis of novel fused heterocyclic systems.[14][18][19] These reactions typically involve an ortho-substituted benzothiazole where the substituent contains a nucleophilic group that can attack the alkyne.

Rationale and Mechanistic Considerations

The synthetic utility of these cyclization reactions lies in their ability to rapidly construct complex polycyclic frameworks from relatively simple starting materials. The regioselectivity of the cyclization (i.e., the size of the newly formed ring) is often governed by Baldwin's rules. The reaction can be promoted by various reagents, including bases, acids, or transition metal catalysts.

A common strategy involves the introduction of a nucleophilic group, such as an amine or a hydroxyl group, at the 3-position of the benzothiazole ring. This can be achieved through various synthetic routes, often starting from 2-chloro-3-nitrobenzothiazole. The subsequent intramolecular attack of the nucleophile onto the ethynyl group leads to the formation of a new heterocyclic ring fused to the benzothiazole core.

Experimental Protocol: Synthesis of a Fused Pyrrolo[2,1-b]benzothiazole Derivative (Hypothetical)

This protocol outlines a plausible synthetic route for the intramolecular cyclization of a hypothetical 2-ethynyl-3-aminobenzothiazole derivative.

Materials:

  • 2-Ethynyl-3-aminobenzothiazole derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-ethynyl-3-aminobenzothiazole derivative (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).

  • Add anhydrous DMF (10 mL) and K₂CO₃ (2.0 mmol) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the fused pyrrolo[2,1-b]benzothiazole derivative.

Self-Validation: The structure of the cyclized product can be confirmed by a combination of spectroscopic techniques. ¹H and ¹³C NMR will show the disappearance of the alkyne and amine protons and the appearance of new signals corresponding to the fused ring system. High-resolution mass spectrometry will confirm the molecular weight of the product.

Visualization: Intramolecular Cyclization Pathway

Cyclization_Pathway Start ortho-Functionalized 2-Ethynylbenzothiazole Activation Activation (Base or Metal Catalyst) Start->Activation Nucleophilic_Attack Intramolecular Nucleophilic Attack Activation->Nucleophilic_Attack Cyclized_Intermediate Cyclized Intermediate Nucleophilic_Attack->Cyclized_Intermediate Aromatization Aromatization/ Protonation Cyclized_Intermediate->Aromatization Product Fused Heterocyclic System Aromatization->Product

Caption: Conceptual pathway for intramolecular cyclization.

Applications in Drug Discovery and Materials Science

The synthetic methodologies described in this guide have been instrumental in the development of novel benzothiazole derivatives with a wide range of applications.

  • Drug Discovery: The ability to readily introduce diverse substituents onto the benzothiazole scaffold via the ethynyl group has been extensively exploited in medicinal chemistry.

    • Anticancer Agents: Triazole-linked benzothiazole derivatives synthesized via click chemistry have shown potent anticancer activity.[20]

    • Antimicrobial Agents: The functionalization of the benzothiazole core through these reactions has led to the discovery of new antibacterial and antifungal agents.[20]

    • Neurodegenerative Diseases: Benzothiazole-triazole conjugates have been investigated as multi-target-directed ligands for the treatment of Alzheimer's disease.[8][12]

  • Materials Science: The rigid, planar structure of the benzothiazole core, combined with the extended conjugation provided by the ethynyl group and its derivatives, makes these compounds attractive for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

Conclusion

The ethynyl group is a remarkably versatile functional handle on the benzothiazole scaffold, providing access to a vast and diverse chemical space. The Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition, and intramolecular cyclization reactions represent robust and reliable methods for the elaboration of ethynylbenzothiazoles into complex molecular architectures with significant potential in drug discovery and materials science. This technical guide has provided a detailed overview of these key transformations, including mechanistic insights and practical experimental protocols, with the aim of empowering researchers to effectively utilize the reactivity of the ethynyl group on the benzothiazole scaffold in their own research endeavors.

References

  • Continuous-flow preparation of compounds 3a-3p. (n.d.). ThalesNano Inc.
  • Design, Synthesis, Biological Evaluation and Molecular Docking of Benzothiazole Based Triazole Derivatives as Potent Antimicrobial and Anticancer Agents. (2023). Asian Journal of Green Chemistry.
  • Application Notes and Protocols: Experimental Protocol for Sonogashira Coupling of Benzothiophenes. (n.d.). BenchChem.
  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. (2024). ChemRxiv.
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews.
  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. (2024). ChemRxiv.
  • Click Chemistry-Aided Synthesis of Triazole-Tethered Benzothiazoles as Novel Multifunctional Agents Against Alzheimer's Disease. (2025). Archiv der Pharmazie.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.).
  • Synthesis and Biological Evaluation of 1,2,3-Triazole Appended Benzothiazinone Derivatives via Click Chemistry. (2024). Current Organic Chemistry.
  • Copper-Catalyzed Azide––Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.).
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI.
  • Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. (n.d.). MDPI.
  • Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). (n.d.). BOC Sciences.
  • Synthesis and Cyclization of Benzothiazole: Review. (n.d.).
  • Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocylces. (2025). Chemistry – A European Journal.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)
  • Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.).
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). (n.d.). BOC Sciences.
  • Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. (2017). Beilstein Journal of Organic Chemistry.
  • Dalton Transactions. (n.d.). RSC Publishing.

Sources

Methodological & Application

Application Notes and Protocols: 2-Ethynyl-1,3-benzothiazole as a Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Benzothiazole Scaffolds in Cellular Imaging

The intricate world of cellular biology demands tools that can illuminate its complex processes with high specificity and minimal perturbation. Fluorescent probes have become indispensable in this regard, offering a window into the dynamic cellular environment. Among the myriad of fluorophores, the benzothiazole core has garnered significant attention due to its favorable photophysical properties, including high quantum yields, large Stokes shifts, and sensitivity to the local microenvironment. These characteristics make benzothiazole derivatives excellent candidates for developing sophisticated probes for bioimaging.[1]

This application note focuses on 2-ethynyl-1,3-benzothiazole , a derivative that combines the inherent fluorescence of the benzothiazole scaffold with the versatility of a terminal alkyne group. The ethynyl moiety not only influences the electronic and photophysical properties of the core structure but also serves as a reactive handle for covalent attachment to biomolecules or larger molecular assemblies via "click" chemistry. This dual functionality opens up exciting possibilities for targeted imaging and the development of multimodal probes.

While extensive characterization of this compound is an emerging area, this guide will provide a comprehensive overview of its potential, drawing upon the well-established chemistry and applications of closely related benzothiazole derivatives. We will detail a plausible synthetic route, discuss expected photophysical properties, and provide detailed protocols for its application in cellular imaging, offering researchers a solid foundation for exploring the utility of this promising fluorescent probe.

Synthesis of this compound

The synthesis of this compound can be achieved through a variety of established organic chemistry methodologies. A highly efficient and widely used method for introducing an ethynyl group onto an aromatic or heteroaromatic ring is the Sonogashira cross-coupling reaction .[2] This palladium-catalyzed reaction couples a vinyl or aryl halide with a terminal alkyne.

A plausible and efficient synthetic route to this compound would involve the Sonogashira coupling of a 2-halo-1,3-benzothiazole (e.g., 2-chloro- or 2-bromo-1,3-benzothiazole) with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection of the silyl group.

Proposed Synthetic Protocol:

Step 1: Sonogashira Coupling of 2-Chloro-1,3-benzothiazole with Trimethylsilylacetylene

  • To a solution of 2-chloro-1,3-benzothiazole (1 equivalent) in a suitable solvent such as triethylamine or a mixture of toluene and triethylamine, add trimethylsilylacetylene (1.2 equivalents).

  • Add a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equivalents), and a copper(I) co-catalyst, such as copper(I) iodide (CuI) (0.04 equivalents).

  • The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

  • The reaction mixture is heated, for example, to 80°C, and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product, 2-((trimethylsilyl)ethynyl)-1,3-benzothiazole, is then purified by column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl Group

  • The purified 2-((trimethylsilyl)ethynyl)-1,3-benzothiazole is dissolved in a solvent such as methanol or tetrahydrofuran.

  • A deprotecting agent, such as potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF), is added to the solution.

  • The reaction is stirred at room temperature for a short period, typically 1-2 hours, and monitored by TLC.

  • Once the deprotection is complete, the solvent is evaporated, and the residue is partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is collected, dried over anhydrous sodium sulfate, and the solvent is removed to yield the final product, this compound.

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection 2-Chloro-1,3-benzothiazole 2-Chloro-1,3-benzothiazole Reaction_Vessel_1 Reaction Vessel (Toluene/TEA, Pd(PPh3)2Cl2, CuI, 80°C) 2-Chloro-1,3-benzothiazole->Reaction_Vessel_1 TMS-acetylene TMS-acetylene TMS-acetylene->Reaction_Vessel_1 Purification_1 Column Chromatography Reaction_Vessel_1->Purification_1 Intermediate 2-((trimethylsilyl)ethynyl)-1,3-benzothiazole Purification_1->Intermediate Reaction_Vessel_2 Reaction Vessel (Methanol, K2CO3, RT) Intermediate->Reaction_Vessel_2 Workup Aqueous Workup Reaction_Vessel_2->Workup Final_Product This compound Workup->Final_Product

Caption: Synthetic workflow for this compound.

Photophysical Properties: A Representative Example

PropertyValue for a Representative Benzothiazole Derivative (HBT)Expected Influence of 2-Ethynyl Group
Absorption Maximum (λabs) ~340 nmPotential bathochromic (red) shift
Emission Maximum (λem) ~530 nm (keto form)Potential bathochromic (red) shift
Stokes Shift Large (~190 nm)Expected to remain large
Quantum Yield (Φ) Variable, sensitive to environmentDependent on solvent and local environment
Molar Extinction Coefficient (ε) HighExpected to be high

Data for HBT is representative and can vary with solvent and environmental conditions.

Mechanism of Fluorescence: The Role of ESIPT

Many 2-substituted benzothiazole derivatives, particularly those with a hydroxyl group in the ortho position of a 2-aryl substituent, exhibit a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT) .[3] This process is responsible for their characteristically large Stokes shifts.

Upon photoexcitation, an intramolecular proton transfer occurs from the hydroxyl group (enol form) to the nitrogen atom of the benzothiazole ring, leading to the formation of a transient keto tautomer in the excited state. This tautomer is energetically more stable in the excited state and is responsible for the fluorescence emission. The emission from the keto form is significantly red-shifted compared to the absorption of the enol form, resulting in a large Stokes shift. This large separation between excitation and emission is highly advantageous for bioimaging as it minimizes self-quenching and reduces background interference.

ESIPT_Mechanism Ground_State_Enol Ground State (Enol) Excited_State_Enol Excited State (Enol) Ground_State_Enol->Excited_State_Enol Absorption (hν) Excited_State_Keto Excited State (Keto) Excited_State_Enol->Excited_State_Keto ESIPT Ground_State_Keto Ground State (Keto) Excited_State_Keto->Ground_State_Keto Fluorescence (hν') Ground_State_Keto->Ground_State_Enol Relaxation

Caption: Simplified Jablonski diagram illustrating the ESIPT mechanism.

Protocol for Cellular Imaging

This protocol provides a general guideline for using a benzothiazole-based fluorescent probe for imaging in live cells. Optimization of probe concentration, incubation time, and imaging parameters may be necessary for specific cell types and experimental conditions.

Materials and Reagents:
  • This compound (or a representative benzothiazole probe)

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium appropriate for the cell line

  • Live-cell imaging compatible plates or chamber slides

  • Confocal laser scanning microscope

Protocol Steps:
  • Preparation of Probe Stock Solution:

    • Prepare a 1-10 mM stock solution of the benzothiazole probe in high-quality, anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Cell Culture and Seeding:

    • Culture the cells of interest in their appropriate medium in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells onto a live-cell imaging plate or chamber slide at a suitable density to achieve 60-70% confluency on the day of imaging.

  • Probe Loading:

    • On the day of the experiment, prepare a working solution of the probe by diluting the stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (typically in the range of 1-10 µM).

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically.

  • Washing and Imaging:

    • After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a confocal microscope equipped with appropriate laser lines and emission filters. For a typical benzothiazole probe, excitation would be in the UV or violet range (e.g., 405 nm laser), and emission would be collected in the green to red range (e.g., 500-600 nm).

Imaging_Protocol Start Start Cell_Seeding Seed Cells on Imaging Plate Start->Cell_Seeding Incubation Incubate (37°C, 5% CO2) Cell_Seeding->Incubation Probe_Prep Prepare Probe Working Solution Incubation->Probe_Prep Probe_Loading Incubate Cells with Probe Probe_Prep->Probe_Loading Washing Wash Cells (2-3x) with PBS Probe_Loading->Washing Imaging Image with Confocal Microscope Washing->Imaging End End Imaging->End

Caption: Experimental workflow for cellular imaging with a benzothiazole probe.

Troubleshooting

IssuePossible CauseSuggested Solution
Low fluorescence signal - Insufficient probe concentration or incubation time.- Photobleaching.- Probe degradation.- Increase probe concentration or incubation time.- Reduce laser power or exposure time.- Prepare fresh probe solutions.
High background fluorescence - Incomplete removal of unbound probe.- Autofluorescence from cells or medium.- Increase the number of washing steps.- Use a phenol red-free medium for imaging.- Acquire a background image from unstained cells and subtract it.
Cell toxicity - High probe concentration.- Prolonged incubation.- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce incubation time.

Future Perspectives and the Role of the Ethynyl Group

The true potential of this compound lies in its capacity for further chemical modification. The terminal alkyne is a versatile functional group that can readily participate in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions, commonly known as "click chemistry". This allows for the covalent conjugation of the benzothiazole fluorophore to a wide array of molecules, including:

  • Targeting Ligands: Peptides, antibodies, or small molecules that direct the probe to specific cellular compartments or proteins of interest.

  • Other Fluorophores: For the development of FRET-based probes.

  • Therapeutic Agents: Creating theranostic agents that combine imaging and drug delivery.

This adaptability makes this compound a valuable building block for the next generation of sophisticated molecular probes for bioimaging and drug development.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Lee, J., Kim, C., & Kim, Y. (2020). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Molecules, 25(21), 5038. [Link]

  • Padalkar, V. S., & Sekar, N. (2016). Benzothiazole-Based Fluorescent Probes for Various Applications. In Fluorescent Dyes and Probes. IntechOpen. [Link]

  • Song, F., Zhang, C., & Liu, B. (2017). A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg 2+ and Cu 2+. Analytica Chimica Acta, 953, 105-112. [Link]

  • Ursache, R., Andersen, T. G., Svedruzic, Z. M., & Geldner, N. (2018). A protocol for combining fluorescent proteins with histological stains for diverse cell wall components. The Plant Journal, 93(2), 399-412. [Link]

  • Zhang, X., Xiao, Y., & Qian, X. (2013). A ratiometric fluorescent probe for cysteine and its application to bioimaging. Chemical Communications, 49(4), 389-391. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • Lichman, B. R. (2021). Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging. RSC Advances, 11(1), 22-29. [Link]

  • Creative Bioarray. (n.d.). Protocol for in Vivo Imaging in Mice. Retrieved from [Link]

Sources

Application Notes and Protocols for Biomolecule Functionalization with 2-Ethynyl-1,3-benzothiazole via Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Power of Click Chemistry with a Novel Benzothiazole Alkyne

In the dynamic fields of chemical biology, drug development, and diagnostics, the precise and efficient modification of biomolecules is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized bioconjugation by providing a set of powerful, reliable, and selective reactions.[1] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) have emerged as the frontrunners for their exceptional bioorthogonality and efficiency.[2][3]

This guide delves into the functionalization of biomolecules using a unique terminal alkyne, 2-Ethynyl-1,3-benzothiazole . The benzothiazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7] By incorporating this versatile heterocycle into a click chemistry handle, we open up new avenues for creating novel bioconjugates with potentially enhanced therapeutic or diagnostic capabilities. Furthermore, the resulting 1,2,3-triazole linked benzothiazole may exhibit favorable photophysical properties, offering the potential for intrinsic fluorescence, a desirable attribute for imaging and detection applications.[1][8]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in both CuAAC and SPAAC reactions, tailored for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

The Reagent: this compound

This compound is a terminal alkyne featuring a benzothiazole core. While a specific, detailed synthesis protocol is not widely available in the literature, a plausible and common synthetic route would involve the Sonogashira cross-coupling reaction between a 2-halo-1,3-benzothiazole and a protected acetylene source, followed by deprotection.[9][10][11] The successful synthesis would be confirmed by standard analytical techniques such as NMR and mass spectrometry.[12][13]

The key features of this compound that make it an attractive reagent for bioconjugation are:

  • Bioorthogonality: The terminal alkyne group is absent in most biological systems, ensuring selective reaction with an azide partner.[14]

  • Benzothiazole Core: This moiety can impart unique biological activities or serve as a scaffold for further modifications.[4][5][6][7]

  • Potential for Fluorescence: The formation of the 1,2,3-triazole ring in conjugation with the benzothiazole system may result in a fluorescent product, enabling direct detection without the need for an additional fluorophore.[1][8][15]

Choosing the Right Click Chemistry Approach: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC depends on the nature of the biomolecule and the experimental context.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Reaction Rate Generally very fastCan be slower than CuAAC, but highly dependent on the cyclooctyne used
Biocompatibility Copper toxicity can be a concern for living systems, but can be mitigated with ligands.[16][17]Excellent for live-cell imaging and in vivo applications due to the absence of a toxic metal catalyst.[3][5][7]
Alkyne Partner Terminal alkynes (like this compound)Strained cyclooctynes (e.g., DIBO, BCN)
Azide Partner Any azide-modified biomoleculeAny azide-modified biomolecule
Typical Applications Labeling of purified proteins, nucleic acids, and other biomolecules in vitro.[2][16][18]Live-cell imaging, in vivo labeling, and applications where copper toxicity is a concern.[3][5][7]

Experimental Protocols

PART 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein with this compound

This protocol describes the labeling of a purified protein containing an azide functionality with this compound.

Rationale: The Cu(I) catalyst, generated in situ from a Cu(II) salt and a reducing agent (sodium ascorbate), accelerates the cycloaddition reaction between the alkyne and the azide.[17] A copper-chelating ligand, such as THPTA, is crucial to stabilize the Cu(I) oxidation state, enhance reaction efficiency, and minimize copper-mediated damage to the protein.[18]

Diagram of CuAAC Workflow:

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis P Azide-Modified Protein Mix Combine Reagents P->Mix A This compound (in DMSO) A->Mix Cu CuSO4 Solution Cu->Mix L Ligand (THPTA) Solution L->Mix R Sodium Ascorbate (freshly prepared) R->Mix Incubate Incubate at RT Mix->Incubate Purify Purification (e.g., SEC) Incubate->Purify Analyze Characterization (SDS-PAGE, MS) Purify->Analyze Final Functionalized Protein Analyze->Final

Caption: Workflow for CuAAC functionalization of an azide-modified protein.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, prepare fresh )

  • Purification column (e.g., size-exclusion chromatography (SEC) column)[19][20][21]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare fresh sodium ascorbate solution.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.

    • Add this compound to a final concentration of 10-20 equivalents relative to the protein. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.

    • Add THPTA to a final concentration of 5 mM.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The optimal reaction time should be determined empirically.

  • Purification:

    • Remove unreacted reagents and byproducts by size-exclusion chromatography (SEC) using a column appropriate for the molecular weight of the protein.[19][20][21]

  • Characterization:

    • Confirm successful conjugation by SDS-PAGE analysis (a shift in molecular weight should be observed).

    • Determine the degree of labeling using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[22][23][24][25]

    • If the product is fluorescent, characterize its photophysical properties using a fluorometer.

Quantitative Data for CuAAC Protocol:

ParameterRecommended RangeRationale
Protein Concentration1-10 mg/mLBalances reaction efficiency with protein solubility.
Alkyne:Protein Ratio10-20 equivalentsEnsures a sufficient excess of the alkyne to drive the reaction to completion.
CuSO₄ Concentration1 mMCatalytic amount sufficient for the reaction.
THPTA Concentration5 mMA 5:1 ligand-to-copper ratio protects the protein and enhances the reaction.[18]
Sodium Ascorbate5 mMSufficient excess to maintain copper in the Cu(I) state.
Reaction Time1-4 hoursShould be optimized for the specific protein and reagents.
TemperatureRoom TemperatureMild conditions to preserve protein integrity.
PART 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Biomolecule with this compound

This protocol is conceptual as this compound is a terminal alkyne and not a strained cyclooctyne required for SPAAC. For a SPAAC reaction, an azide-modified biomolecule would be reacted with a strained cyclooctyne derivative of benzothiazole. The following is a general protocol for SPAAC assuming a suitable strained benzothiazole-alkyne is available.

Rationale: SPAAC reactions are driven by the high ring strain of cyclooctynes, which allows the reaction to proceed efficiently without a catalyst.[3][7] This makes it an ideal choice for applications in living systems or with sensitive biomolecules that are incompatible with copper.

Diagram of SPAAC Mechanism:

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide Azide-modified Biomolecule Triazole Triazole-linked Bioconjugate Azide->Triazole [3+2] Cycloaddition (No Catalyst) Alkyne Strained Cyclooctyne (e.g., Benzothiazole-DBCO) Alkyne->Triazole

Caption: The catalyst-free [3+2] cycloaddition mechanism of SPAAC.

Materials:

  • Azide-modified biomolecule in a biocompatible buffer (e.g., PBS, pH 7.4)

  • Strained benzothiazole-alkyne (e.g., a DBCO-benzothiazole derivative)

  • DMSO or other suitable organic solvent

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the strained benzothiazole-alkyne in DMSO.

  • Reaction Setup:

    • In a suitable reaction vessel, add the azide-modified biomolecule.

    • Add the strained benzothiazole-alkyne to the desired final concentration (typically a 2-10 fold molar excess over the biomolecule).

  • Incubation:

    • Incubate the reaction at a suitable temperature (e.g., room temperature or 37 °C) for 1-24 hours. The reaction kinetics will depend on the specific strained alkyne used.[7]

  • Purification and Characterization:

    • Purify and characterize the resulting bioconjugate using the same methods described for the CuAAC protocol (SEC, SDS-PAGE, mass spectrometry).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency (CuAAC) Inactive catalystPrepare fresh sodium ascorbate solution. Ensure the correct ligand-to-copper ratio.
Protein precipitationReduce the concentration of DMSO. Optimize buffer conditions (pH, salt concentration).
Steric hindranceIncrease reaction time or temperature (if the protein is stable). Consider a longer linker on the azide or alkyne.
Protein Degradation (CuAAC) Copper-mediated oxidative damageIncrease the concentration of the copper-chelating ligand (e.g., THPTA). Degas solutions to remove oxygen.
Non-specific Labeling Aggregation of reagentsCentrifuge reagent stock solutions before use.

Conclusion

The functionalization of biomolecules with this compound via click chemistry offers a powerful strategy for creating novel bioconjugates. The inherent biological relevance of the benzothiazole scaffold, combined with the efficiency and selectivity of click chemistry, provides a versatile platform for applications in drug discovery, diagnostics, and fundamental biological research. The potential for the resulting triazole to be fluorescent adds another layer of utility, potentially simplifying detection and imaging workflows. By carefully selecting the appropriate click chemistry method (CuAAC or SPAAC) and optimizing the reaction conditions as outlined in these protocols, researchers can confidently and reproducibly generate innovative functionalized biomolecules to advance their scientific endeavors.

References

  • Hien, N., Van Dat, N., Duc Du, N., Thi Ngoc Mai, N., Thi Thu Hien, N., & Quoc Hoan, D. (2023). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry, 62(12), 1276-1281.

  • SpectraBase. (n.d.). This compound. Wiley.

  • Lumiprobe. (n.d.). Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes.

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-alkynyl benzoxazole and –thiazole via Sonogashira Cross Coupling.

  • ResearchGate. (2024). Luminophores based on 2H-1,2,3-triazoles: synthesis, photophysical properties, and application prospects.

  • Finn, M. G. (2018). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. In Methods in Molecular Biology (pp. 187-193). Humana Press.
  • Royal Society of Chemistry. (2018). Sonogashira cross-coupling reactions of 5-(benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl(phenyl)verdazyls: synthetic and theoretical aspects.

  • MDPI. (2022). The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry.

  • Geurink, P. P., van der Wal, S., van den Elst, H., van der Marel, G. A., Codée, J. D., & van der Stelt, M. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem, 12(12), 1835-1840.
  • Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Photophysical properties, theoretical calculations and in vitro anticancer activity. (2022). Journal of Molecular Structure, 1268, 133698.
  • MDPI. (2015). Peptide Conjugation via CuAAC 'Click' Chemistry.

  • MDPI. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.

  • ResearchGate. (2023). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction.

  • National Institutes of Health. (2012). Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid.

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology.

  • ResearchGate. (2025). Representative general structures of strained cycloalkynes for SPAAC reactions.

  • Dommerholt, J., Schmidt, S., Temming, R., Hendriks, L. J., Rutjes, F. P., van Hest, J. C., ... & van Delft, F. L. (2016). Strain-Promoted 1, 3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. In Click Reactions in Organic Synthesis (pp. 1-33). Wiley-VCH Verlag GmbH & Co. KGaA.
  • ResearchGate. (2026). Progress in the Synthesis of Benzothiazole-2-ones.

  • MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry.

  • MDPI. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties.

  • National Institutes of Health. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.

  • National Institutes of Health. (2020). Aurone-derived 1,2,3-triazoles as potential fluorescence molecules in vitro.

  • Sigma-Aldrich. (n.d.). Sample Preparation for Size Exclusion Chromatography.

  • National Institutes of Health. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies.

  • PubMed. (2022). Substituent derivatives of benzothiazole-based fluorescence probes for hydrazine with conspicuous luminescence properties: A theoretical study.

  • ResearchGate. (2025). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES.

  • National Institutes of Health. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.

  • GoldBio. (n.d.). An Overview of Size Exclusion Chromatography for Protein Purification.

  • ResearchGate. (2007). Synthesis of the ethynyl phenothiazine monomer 3 by Sonogashira coupling.

  • TSI Journals. (2017). Synthesis of Some New Substituted Triazole Fused with Benzothiazoles and their Antibacterial Activity.

  • MDPI. (2022). Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole.

  • National Institutes of Health. (2012). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates.

  • National Institutes of Health. (2018). ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides.

  • National Institutes of Health. (2014). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics.

  • ResearchGate. (2026). 4.1 Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity.

  • Abcam. (n.d.). Protein purification.

  • Royal Society of Chemistry. (2014). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles.

  • ResearchGate. (2021). Progress in Strain Promoted Azide‐Alkyne Cycloaddition (SPAAC) Reaction and Their Applications.

  • MDPI. (2020). A Green Ultrasound Synthesis, Characterization and Antibacterial Evaluation of 1,4-Disubstituted 1,2,3-Triazoles Tethering Bioactive Benzothiazole Nucleus.

  • ACS Publications. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity.

  • Royal Society of Chemistry. (2023). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer.

  • The University of Texas at Austin. (2021). Characterization of protein post-translational modifications using 193 nm ultraviolet photodissociation mass spectrometry.

  • Cytiva. (n.d.). Protein characterization using size exclusion chromatography.

  • Degres Journal. (2021). Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives an.

Sources

Application Notes and Protocols: Derivatization of 2-Ethynyl-1,3-benzothiazole for Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Ethynyl-1,3-benzothiazole in Material Science

The 1,3-benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry and, increasingly, in the realm of material science. Its inherent electron-deficient nature, rigid planar structure, and potential for extended π-conjugation make it an attractive building block for novel organic electronic materials. The introduction of a reactive ethynyl group at the 2-position of the benzothiazole core unlocks a vast potential for molecular engineering. This this compound unit serves as a versatile platform for constructing sophisticated architectures with tailored optoelectronic properties.

This guide provides a comprehensive overview of the derivatization of this compound, focusing on two powerful synthetic methodologies: the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. We will delve into the rationale behind these synthetic choices, provide detailed, field-tested protocols, and discuss the material science applications of the resulting derivatives, including their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.

Core Synthesis: Accessing the this compound Building Block

A reliable and scalable synthesis of the this compound starting material is paramount. A common and effective strategy involves a two-step sequence: a Sonogashira coupling of a 2-halo-1,3-benzothiazole with a protected acetylene source, followed by a deprotection step. 2-Bromo-1,3-benzothiazole is a readily available starting material for this purpose.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound via a Sonogashira coupling with ethynyltrimethylsilane, followed by desilylation.

Step 1: Sonogashira Coupling of 2-Bromo-1,3-benzothiazole with Ethynyltrimethylsilane

  • Rationale: The use of a trimethylsilyl (TMS) protecting group on the acetylene is crucial to prevent undesired side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).[1] The TMS group is readily cleaved under mild conditions in the subsequent step.

Materials:

  • 2-Bromo-1,3-benzothiazole

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry Schlenk flask, add 2-bromo-1,3-benzothiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous THF and triethylamine (2.0 eq).

  • Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-((trimethylsilyl)ethynyl)-1,3-benzothiazole.

Step 2: Desilylation to Yield this compound

  • Rationale: Mild basic conditions are employed to cleave the silicon-carbon bond, liberating the terminal alkyne without affecting the benzothiazole core.

Materials:

  • 2-((Trimethylsilyl)ethynyl)-1,3-benzothiazole

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-((trimethylsilyl)ethynyl)-1,3-benzothiazole (1.0 eq) in a mixture of methanol and dichloromethane.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, neutralize the reaction with dilute HCl.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound as a solid.

Diagram of the Synthesis of this compound

G cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Desilylation start1 2-Bromo-1,3-benzothiazole + Ethynyltrimethylsilane reagents1 Pd(PPh₃)₂Cl₂, CuI, TEA, THF start1->reagents1 product1 2-((Trimethylsilyl)ethynyl)-1,3-benzothiazole reagents1->product1 reagents2 K₂CO₃, MeOH/DCM product1->reagents2 product2 This compound reagents2->product2

Caption: Synthetic route to this compound.

Derivatization Strategies and Protocols

The terminal alkyne of this compound is a versatile functional group that can readily participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Cross-Coupling: Extending π-Conjugation

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is instrumental in synthesizing conjugated molecules and polymers where the benzothiazole unit can be electronically coupled to other aromatic systems.

  • Causality of Experimental Choices: The choice of palladium catalyst, copper co-catalyst, base, and solvent is critical for achieving high yields and preventing side reactions.[1] Palladium complexes with phosphine ligands are commonly used, and copper(I) iodide is the standard co-catalyst. An amine base, such as triethylamine or diisopropylethylamine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.

Materials:

  • This compound

  • Aryl halide (iodides and bromides are generally more reactive)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Argon or Nitrogen gas supply

Procedure:

  • In a dry Schlenk flask, combine this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and CuI (0.04-0.1 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the amine base (2.0-3.0 eq).

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the aryl halide.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter through Celite.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagram of the Sonogashira Coupling Workflow

G start This compound + Aryl Halide catalysts Pd Catalyst, CuI, Amine Base, Solvent start->catalysts reaction Reaction at RT to 80°C catalysts->reaction workup Filtration & Solvent Removal reaction->workup purification Column Chromatography / Recrystallization workup->purification product π-Conjugated Product purification->product

Caption: General workflow for Sonogashira coupling.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Modular Synthesis of Triazole-Containing Materials

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[3][4] The CuAAC reaction, which forms a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne, is a prime example of a click reaction.[5][6][7] This reaction is exceptionally useful for linking the this compound unit to a wide variety of molecules, including polymers, biomolecules, and other functional materials.

  • Causality of Experimental Choices: The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate). The reaction is often performed in a mixture of solvents, such as t-butanol and water, to accommodate both organic and aqueous-soluble reactants.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve the organic azide (1.0 eq) and this compound (1.05 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by a color change and confirmed by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 1,4-disubstituted 1,2,3-triazole derivative.

Diagram of the CuAAC "Click" Chemistry Workflow

G start This compound + Organic Azide catalysts CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O start->catalysts reaction Reaction at RT catalysts->reaction workup Extraction reaction->workup purification Column Chromatography / Recrystallization workup->purification product 1,2,3-Triazole Product purification->product

Caption: General workflow for CuAAC "click" chemistry.

Material Science Applications and Properties

The derivatization of this compound opens the door to a wide array of functional materials with tunable properties.

Optical and Electronic Properties

The incorporation of the this compound moiety into larger conjugated systems significantly influences their photophysical and electronic properties. The benzothiazole unit acts as a moderate electron acceptor, and by coupling it with various electron-donating or -accepting aryl groups via Sonogashira or click reactions, the HOMO and LUMO energy levels of the resulting molecules can be precisely controlled. This allows for the tuning of the emission color and the charge-transport characteristics of the materials.

Derivative TypeExample Structure (Schematic)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)HOMO (eV)LUMO (eV)Application
Sonogashira ProductBT-Ethynyl-Donor~400-500~500-650-5.2 to -5.8-2.8 to -3.5OLEDs, OPVs
Click ProductBT-Triazole-Fluorophore~350-450~450-550-5.5 to -6.0-2.5 to -3.2Fluorescent Probes

Note: The values in this table are representative and can vary significantly based on the specific donor/acceptor units attached to the this compound core.

Applications in Organic Electronics
  • Organic Light-Emitting Diodes (OLEDs): Materials derived from this compound can be used as emissive or charge-transport layers in OLEDs. The ability to tune the emission color by modifying the molecular structure is a key advantage.

  • Organic Photovoltaics (OPVs): The donor-acceptor architectures that can be constructed using this building block are highly relevant for the active layer of bulk heterojunction solar cells. The benzothiazole unit can facilitate charge separation and transport.

  • Fluorescent Sensors: The triazole linkage formed via click chemistry can be used to attach the benzothiazole unit to recognition moieties for the development of "turn-on" fluorescent sensors for various analytes.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced organic materials. The Sonogashira and CuAAC reactions provide efficient and modular strategies for its derivatization, enabling the creation of a diverse range of π-conjugated small molecules and polymers with tailored optoelectronic properties. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising scaffold in the development of next-generation materials for a variety of applications.

References

  • ChemHelp ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Kitamura, C., et al. (2002). Synthesis and Crystal Structure of 4,7-bis (2-thienylethynyl)-2,1,3-benzothiadiazole. Journal of Chemical Research, 2002(10), 511-512.
  • da Silva, J. F. M., et al. (2007). Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles. The Journal of Organic Chemistry, 72(23), 8741–8749.
  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Kadish, K. M., et al. (2012). Handbook of Porphyrin Science: With Applications to Chemistry, Physics, Materials Science, Engineering, Biology and Medicine. World Scientific.
  • A guide to Sonogashira cross-coupling reactions: The influence of substituents in aryl bromides, acetylenes, and phosphines. (2010).
  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 657-672.
  • Gelest, Inc. (n.d.). Cross-Coupling of Alkynylsilanes.
  • Zhang, Y., et al. (2021). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. Science China Chemistry, 64(3), 361-387.
  • Ponomarev, D. A., et al. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Crystals, 13(12), 1735.
  • Angeli, A., et al. (2023). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2160753.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Hein, C. D., Liu, X., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
  • Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (n.d.).
  • Al-Masoudi, N. A., et al. (2019). Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. Polymers, 11(11), 1845.
  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[5][8][9]-triazoles by regiospecific copper (I)-catalyzed 1, 3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064.

  • Luo, J., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(15), 2748.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • da Silva, G. M., et al. (2021). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][5]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Molecules, 26(16), 4983.

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
  • Ohshita, J., et al. (2004). Sonogashira coupling of diethynylsilane and dibromoarene in wet solvent for the formation of poly[(ethynylenearylene)-co-(silyleneethynylene)]s. Journal of Organometallic Chemistry, 689(10), 1755-1758.
  • Stasinskis, G., et al. (2023). A Study on the Structure, Optical Properties and Cellular Localization of Novel 1,3-Benzothiazole-Substituted BODIPYs. International Journal of Molecular Sciences, 25(1), 438.
  • Krasavin, M. (2016). Hexafluorosilicic Acid as a Novel Reagent for the Desilylation of Silylacetylenes: Application in Sequential Sonogashira Coupling and Click Reaction. Synthesis, 48(22), 3929-3936.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 2-Ethynyl-1,3-benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting for the synthesis of 2-Ethynyl-1,3-benzothiazole. As a Senior Application Scientist, this guide moves beyond simple protocols to explain the underlying chemical principles, ensuring you can diagnose and resolve issues leading to low product yield.

Technical Support Center: this compound Synthesis

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is most commonly achieved via a Sonogashira coupling reaction. This guide is structured to address the most frequent challenges encountered during this multi-step process, from starting material integrity to final product purification.

Overall Synthesis Workflow

The primary synthetic route involves two key stages: the Sonogashira coupling of a 2-halobenzothiazole with a silyl-protected alkyne, followed by the removal of the silyl protecting group.

Synthesis_Workflow cluster_0 Part 1: Sonogashira Coupling cluster_1 Part 2: Deprotection cluster_2 Analysis & Purification SM 2-Bromo-1,3-benzothiazole + Trimethylsilylacetylene Cond Pd/Cu Catalyst Base (e.g., Et3N) Solvent (e.g., THF/Toluene) SM->Cond Reaction P1 2-((Trimethylsilyl)ethynyl) -1,3-benzothiazole Cond->P1 Formation Deprot Base (e.g., K2CO3) or Fluoride Source (e.g., TBAF) P1->Deprot Reaction FP This compound (Final Product) Deprot->FP Formation Workup Aqueous Work-up FP->Workup Purify Column Chromatography or Recrystallization Workup->Purify

Caption: General workflow for this compound synthesis.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Starting Materials and Reagents

Question 1: My Sonogashira coupling reaction is sluggish or fails completely. Could my starting materials be the issue?

Answer: Absolutely. The quality and handling of your starting materials are critical. Low yield is often traced back to issues that arise before the reaction even begins.

  • Purity of 2-Halo-1,3-benzothiazole: The reactivity order for the halide is I > Br > Cl. While 2-bromobenzothiazole is common, if you are experiencing low reactivity, switching to 2-iodobenzothiazole will significantly accelerate the oxidative addition step of the catalytic cycle.[1] Ensure your halide is pure and free from contaminants that could poison the catalyst.

  • Quality of Trimethylsilylacetylene (TMSA): TMSA is volatile and can degrade. Use a freshly opened bottle or distill it before use. Impurities can interfere with the formation of the copper(I) acetylide intermediate.

  • Solvent and Base Purity: The Sonogashira reaction is highly sensitive to oxygen, which can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst.[1]

    • Recommendation: Your solvent (e.g., THF, Toluene, DMF) and amine base (e.g., triethylamine, diisopropylamine) must be rigorously deoxygenated. This is achieved by bubbling an inert gas (Argon or Nitrogen) through the liquid for at least 30-60 minutes prior to use. Using a freeze-pump-thaw technique is even more effective.

Protocol: Solvent & Base Degassing (Sparging Method)

  • Assemble your reaction flask with a stir bar and seal it with a septum.

  • Insert a long needle connected to an inert gas line, ensuring the tip is below the solvent surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the solvent with gentle stirring for 30-60 minutes.

  • Remove the vent needle first, then the gas inlet needle to maintain a positive pressure of inert gas in the flask.

Section 2: The Sonogashira Coupling Reaction

Question 2: I've confirmed my reagents are pure and degassed, but the yield of the silyl-protected intermediate is still low. What should I troubleshoot next?

Answer: Low yield at this stage typically points to suboptimal reaction conditions or catalyst issues. The interplay between the palladium catalyst, copper co-catalyst, ligand, and base is delicate.

Troubleshooting_Sonogashira Start Low Yield of Silyl-Protected Intermediate? Catalyst Is the Catalyst System Active? Start->Catalyst Homocoupling Is Alkyne Homocoupling (Dimer) Observed? Catalyst->Homocoupling Yes Sol_Pd Use fresh Pd(PPh3)4 or a Pd(II) precatalyst like PdCl2(PPh3)2. Ensure an inert atmosphere. Catalyst->Sol_Pd No TempBase Are Temperature & Base Optimal? Homocoupling->TempBase No Sol_Cu Check CuI source. It should be white/off-white, not green/blue. Consider copper-free conditions. Homocoupling->Sol_Cu Yes (Cu-mediated) Sol_O2 Improve degassing of solvent and base. Ensure a tight seal on the reaction vessel. Homocoupling->Sol_O2 Yes (O2-mediated) Sol_Temp If no reaction at RT, gently heat to 40-60 °C. If decomposition occurs, run at lower temp. TempBase->Sol_Temp No

Caption: Troubleshooting flowchart for a low-yield Sonogashira coupling.

Key Parameters to Optimize:

ParameterCommon IssueScientific Rationale & Solution
Palladium Catalyst Catalyst deactivation or low activity.The active catalyst is Pd(0). Pd(II) precatalysts like PdCl₂(PPh₃)₂ are more air-stable but must be reduced in situ.[1] If using Pd(PPh₃)₄, which is Pd(0), ensure it is fresh as it can oxidize upon storage. Solution: Use a fresh catalyst source. Consider ligands other than triphenylphosphine, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos) which can promote the reductive elimination step and stabilize the catalytic species.[2]
Copper (I) Co-catalyst Presence of oxidizing Cu(II) impurities; promotes homocoupling.Copper(I) iodide (CuI) is essential for deprotonating the alkyne and facilitating transmetalation to the palladium center.[2] However, it is also a primary culprit in promoting the formation of alkyne dimers (e.g., bis(trimethylsilyl)acetylene). Solution: Use high-purity, oxygen-free CuI. If homocoupling is a persistent issue, consider a "copper-free" Sonogashira protocol, which typically requires a stronger, bulkier amine base (e.g., pyrrolidine) to facilitate the deprotonation step.[2]
Base Incorrect strength or stoichiometry.The base neutralizes the HX generated and is crucial for regenerating the Pd(0) catalyst. For copper-co-catalyzed reactions, triethylamine is common. Its basicity is sufficient without being so high that it causes side reactions. For copper-free systems, a stronger base is needed. Solution: Ensure at least 2 equivalents of the amine base are used. If yield is low, increasing to 3-4 equivalents can sometimes help drive the reaction to completion.
Temperature Reaction is too slow or side products form.Most Sonogashira couplings proceed well at room temperature.[3] However, with less reactive halides (e.g., 2-bromobenzothiazole), gentle heating (40-60 °C) may be required. Excessive heat can lead to catalyst decomposition and byproduct formation. Solution: Monitor the reaction by TLC. If it is stalled at room temperature after several hours, gradually increase the heat. If you observe new, unwanted spots on the TLC plate at higher temperatures, the reaction is likely too hot.
Section 3: The Silyl Deprotection Step

Question 3: The coupling reaction worked, but I'm getting a low yield of the final this compound after the deprotection step. What could be going wrong?

Answer: Incomplete deprotection or degradation of the product are the most common issues here. The terminal alkyne product can be more sensitive than its silyl-protected precursor.

  • Incomplete Reaction: The trimethylsilyl (TMS) group is relatively labile, but cleavage can be slow if the conditions are not optimal.

    • Causality: Base-catalyzed desilylation (e.g., K₂CO₃ in methanol) works via nucleophilic attack on the silicon atom. Fluoride-based deprotection (e.g., TBAF in THF) is highly effective due to the extremely high strength of the Si-F bond that is formed.[4] If the reaction medium is not sufficiently polar or the base/fluoride source is weak or wet (in the case of TBAF), the reaction can stall.

    • Solution: Monitor the reaction closely by TLC until the starting material spot has completely disappeared. If using K₂CO₃/MeOH and the reaction is slow, ensure the K₂CO₃ is finely powdered and the methanol is of good quality. If using TBAF, use a fresh solution, as water content can reduce its efficacy.

  • Product Degradation: The terminal alkyne proton is acidic and can be reactive under strongly basic conditions. The product itself may also be unstable to prolonged heating or exposure to air.

    • Solution: Use mild deprotection conditions and avoid excessive reaction times. Once the reaction is complete, work it up promptly. The final product should be stored under an inert atmosphere and protected from light if possible.

Comparison of Deprotection Methods

MethodReagentsTypical ConditionsProsCons
Base-Catalyzed K₂CO₃ or Cs₂CO₃ in MethanolRT, 1-4 hoursInexpensive, easy work-up, mild.Can be slow, may not be effective for more robust silyl groups.
Fluoride-Mediated Tetrabutylammonium Fluoride (TBAF)1M solution in THF, RT, 30-60 minVery fast and effective for most silyl ethers.[4]More expensive, TBAF solutions can be basic and contain water, potentially causing side reactions.
Acid-Catalyzed Catalytic HCl or FeCl₃ in MethanolRT, < 1 hourFast and effective for acid-stable molecules.[5]Not suitable if your molecule has acid-sensitive functional groups.
Section 4: Work-up and Purification

Question 4: My reaction seems to have worked based on TLC/LCMS, but I'm losing a lot of product during purification. How can I improve my recovery?

Answer: Product loss during work-up and purification is a common frustration. This compound is a moderately polar, solid compound (m.p. 43-44 °C) which guides the purification strategy.

  • Aqueous Work-up: If you used a phase-transfer catalyst or have highly water-soluble byproducts, multiple extractions are necessary. However, if your product has some partial water solubility, you can lose material.

    • Solution: After extracting with your primary organic solvent (e.g., ethyl acetate, DCM), back-extract the aqueous layer one more time. Combine all organic layers. When washing the organic layer with brine, do so to remove water, but avoid excessive washes.

  • Column Chromatography: This is the most common source of yield loss.

    • Streaking/Tailing on Silica: The nitrogen on the benzothiazole ring is basic and can interact strongly with acidic silica gel, causing the product to streak down the column and lead to poor separation and recovery.

    • Solution: Add 0.5-1% triethylamine to your eluent (e.g., Hexane/Ethyl Acetate). This will neutralize the acidic sites on the silica gel, resulting in sharper bands and better recovery.

    • Dry Loading: If your product is not very soluble in the starting eluent, it can precipitate at the top of the column. Pre-adsorbing your crude material onto a small amount of silica gel (dry loading) before loading it onto the column often gives much better results.

Protocol: Dry Loading for Column Chromatography

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM, acetone).

  • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution.

  • Remove the solvent completely on a rotary evaporator until you have a fine, free-flowing powder.

  • Carefully add this powder to the top of your prepared column.

References

  • Shaikh, A. et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9. Available at: [Link]

  • Maleki, A. et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(8), 1967. Available at: [Link]

  • Davies, H. M. L., & Morton, D. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 89(2), 1085-1104. Available at: [Link]

  • Mosev, M. G. et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4983. Available at: [Link]

  • Davies, H. M. L., & Morton, D. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. Available at: [Link]

  • Lövei, K. et al. (2015). Multistep Continuous-Flow Synthesis of Condensed Benzothiazoles. ResearchGate. Available at: [Link]

  • Maleki, A. et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

  • Al-Zoubi, R. M. (2018). Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles. ResearchGate. Available at: [Link]

  • Hassan, A. Y. (2022). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. ResearchGate. Available at: [Link]

  • Various Authors (2023). The common synthetic routes for 2‐substituted benzothiazoles. ResearchGate. Available at: [Link]

  • Gelest (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]

  • Wikipedia (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Higuchi, H. et al. (2002). Synthesis and Crystal Structure of 4,7-bis(2-thienylethynyl)-2,1,3-benzothiadiazole. ResearchGate. Available at: [Link]

  • Mosev, M. G. et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PubMed Central. Available at: [Link]

  • Crouch, R. D. (2012). Selective Deprotection of Silyl Ethers. ResearchGate. Available at: [Link]

  • El-Boraey, H. A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Yang, Y-Q. et al. (2006). Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. Thieme. Available at: [Link]

  • Akula, M. R. (2002). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. PubMed Central. Available at: [Link]

  • Chemistry LibreTexts (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Chutia, R., & Chetia, B. (2024). Preparation and Characterization of Pd/CuFe2O4 magnetic nanocatalyst and their application in Sonogashira cross-coupling reaction. International Journal of New Chemistry, 12(3), 329-339. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Quantum Yield of 2-Ethynyl-1,3-Benzothiazole-Based Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a fluorophore is a critical decision that can significantly impact the sensitivity, accuracy, and overall success of an assay or imaging experiment. Among the myriad of available fluorescent scaffolds, 2-ethynyl-1,3-benzothiazole derivatives have emerged as a promising class of fluorophores. Their rigid, planar structure and extended π-conjugation system often lead to desirable photophysical properties, including high fluorescence quantum yields. This guide provides an in-depth comparison of the quantum yield of this compound-based fluorophores and their analogues, supported by experimental data and protocols, to aid in the rational design and selection of these important molecular tools.

The Significance of Quantum Yield in Fluorophore Performance

The fluorescence quantum yield (ΦF) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A higher quantum yield indicates that a larger fraction of the absorbed energy is converted into fluorescent light, resulting in a brighter signal. In practical terms, a high quantum yield is crucial for applications requiring high sensitivity, such as in bioimaging, high-throughput screening, and diagnostics, where detecting minute quantities of a target analyte is paramount.

Factors Influencing the Quantum Yield of Benzothiazole-Based Fluorophores

The quantum yield of a fluorophore is not an intrinsic, immutable property but is highly sensitive to its molecular structure and its immediate environment. Understanding these factors is key to selecting or designing a fluorophore with optimal performance for a specific application.

1. Molecular Structure:

  • Substituents: The nature and position of substituents on the benzothiazole ring and the ethynyl moiety have a profound effect on the quantum yield. Electron-donating groups (EDGs), such as methoxy (-OCH3) and amino (-NH2) groups, can increase the electron density of the π-system, often leading to higher quantum yields.[1] Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) and cyano (-CN) groups, can decrease the quantum yield by promoting non-radiative decay pathways.

  • Structural Rigidity: A more rigid molecular structure generally leads to a higher quantum yield.[1] Flexible bonds can undergo vibrations and rotations in the excited state, providing non-radiative pathways for the molecule to return to the ground state, thus quenching fluorescence. The ethynyl linker in the 2-position of the benzothiazole contributes to the overall rigidity of the fluorophore.

2. Environmental Factors:

  • Solvent Polarity: The polarity of the solvent can significantly influence the quantum yield. Many benzothiazole-based fluorophores exhibit solvatochromism, where the emission wavelength and quantum yield change with solvent polarity. This is often due to changes in the dipole moment of the fluorophore upon excitation.

  • Temperature: An increase in temperature generally leads to a decrease in quantum yield. Higher temperatures increase the frequency of collisions between the fluorophore and solvent molecules, which can lead to non-radiative energy loss.

  • pH: For fluorophores with acidic or basic functional groups, the pH of the solution can alter the protonation state of the molecule, thereby affecting its electronic structure and, consequently, its quantum yield.

Comparative Analysis of Quantum Yields

Fluorophore DerivativeSubstituent (R)SolventExcitation (λex) (nm)Emission (λem) (nm)Quantum Yield (ΦF)Reference
2-(5'-methoxy-2,2''-bithienyl)-1,3-benzothiazole-OCH3Ethanol4085160.58[1]
2-(5'-ethoxy-2,2''-bithienyl)-1,3-benzothiazole-OC2H5Ethanol4105180.56[1]
2-(5'-(N,N-dimethylamino)-2,2''-bithienyl)-1,3-benzothiazole-N(CH3)2Ethanol4486000.15[1]
2-(5'-(N,N-diethylamino)-2,2''-bithienyl)-1,3-benzothiazole-N(C2H5)2Ethanol4506020.12[1]

Note: The data presented is for 2-bithienyl-1,3-benzothiazoles, which serve as illustrative examples of how substituents affect the quantum yield of a benzothiazole core.

From this data, it is evident that the introduction of electron-donating alkoxy groups (-OCH3, -OC2H5) at the 5'-position of the bithienyl moiety results in high quantum yields. In contrast, the stronger electron-donating amino groups lead to a significant decrease in quantum yield, accompanied by a large red-shift in the emission wavelength. This highlights the delicate balance that must be achieved in fluorophore design to maximize brightness.

Experimental Protocols

Synthesis of this compound Derivatives via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly well-suited for the synthesis of this compound derivatives.

Materials:

  • 2-Halo-1,3-benzothiazole (e.g., 2-bromo-1,3-benzothiazole)

  • Substituted terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-halo-1,3-benzothiazole (1.0 eq), palladium catalyst (0.01-0.05 eq), and CuI (0.02-0.10 eq).

  • Add the anhydrous solvent and the base.

  • To the stirred mixture, add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Heat the reaction mixture to the appropriate temperature (typically 50-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by NMR spectroscopy and mass spectrometry.

Caption: Sonogashira coupling workflow for the synthesis of this compound derivatives.

Measurement of Relative Fluorescence Quantum Yield

The comparative method is a reliable and widely used technique for determining the fluorescence quantum yield of a sample relative to a well-characterized standard with a known quantum yield.

Materials:

  • Fluorophore of interest (sample)

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

  • High-purity solvent

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the sample and the standard in the same solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Emission: Using the fluorometer, record the fluorescence emission spectrum for each solution, ensuring to use the same excitation wavelength and instrument settings for all measurements.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

    ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std)

    where:

    • ΦF,std is the quantum yield of the standard.

    • msample and mstd are the slopes of the linear fits for the sample and standard plots, respectively.

    • ηsample and ηstd are the refractive indices of the solvents used for the sample and standard (if they are different).

Quantum_Yield_Measurement A Prepare Stock Solutions (Sample & Standard) B Create Dilution Series (Absorbance < 0.1) A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Measure Fluorescence (Fluorometer) C->D E Integrate Emission Spectra D->E F Plot Integrated Intensity vs. Absorbance E->F G Calculate Slopes (m_sample & m_std) F->G H Calculate Quantum Yield (Φ_F,sample) G->H

Caption: Experimental workflow for the determination of relative fluorescence quantum yield.

Structure-Property Relationships and Rational Design

The development of novel this compound-based fluorophores with tailored properties relies on a deep understanding of the relationship between their chemical structure and their photophysical characteristics.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Photophysical Properties Structure This compound Core QuantumYield Quantum Yield (Φ_F) Structure->QuantumYield Influences StokesShift Stokes Shift Structure->StokesShift Determines Substituents Substituents (EDG/EWG) Substituents->QuantumYield Modulates Wavelength Emission Wavelength (λ_em) Substituents->Wavelength Shifts Rigidity Structural Rigidity Rigidity->QuantumYield Enhances

Caption: Relationship between molecular structure and photophysical properties of this compound fluorophores.

By strategically modifying the substituents on the benzothiazole core and the terminal aryl group of the ethynyl moiety, researchers can fine-tune the quantum yield, emission wavelength, and other photophysical properties. For instance, extending the π-conjugation by introducing larger aromatic systems at the ethynyl terminus can lead to red-shifted emission, which is often desirable for biological applications to minimize autofluorescence. However, this must be balanced with the potential for increased non-radiative decay pathways that could lower the quantum yield. The use of computational modeling, in conjunction with empirical studies, can greatly accelerate the discovery of new this compound-based fluorophores with superior performance characteristics.

Conclusion

This compound-based fluorophores represent a versatile and promising platform for the development of high-performance fluorescent probes. Their quantum yields are highly dependent on their molecular structure and environment, providing ample opportunities for rational design and optimization. By carefully considering the principles outlined in this guide and utilizing the provided experimental protocols, researchers can effectively synthesize and characterize novel fluorophores with tailored properties to meet the demands of a wide range of applications in research, diagnostics, and drug discovery.

References

  • Batista, R. M. F., Costa, S. P. G., & Raposo, M. M. M. (2006). Synthesis of fluorescent 2-(2´,2´´-bithienyl)-1,3-benzothiazoles. Tetrahedron Letters, 47(51), 9037-9040. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-Ethynyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-Ethynyl-1,3-benzothiazole. It is intended for researchers, scientists, and professionals in the field of drug development. The following procedures are designed to ensure laboratory safety and mitigate risks associated with the handling of this compound.

Understanding the Hazard Profile

This compound is a specialized chemical for which comprehensive toxicological data may not be fully available.[1] Therefore, it is crucial to handle it with the utmost care, assuming a high degree of hazard. The hazard profile can be inferred from data on related benzothiazole compounds. Benzothiazole and its derivatives are generally considered toxic if swallowed or in contact with skin, and they can cause serious eye irritation.[2][3] The presence of the ethynyl group may also introduce additional reactivity hazards typical of acetylenic compounds.

Known Hazards of Structurally Similar Compounds:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][4][5]

  • Skin Irritation: Causes skin irritation.[6]

  • Eye Irritation: Causes serious eye irritation.[2][3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A systematic approach to personal protection is non-negotiable when handling this compound. The following PPE is mandatory to prevent accidental exposure.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.Conforming to EN 166 (EU) or NIOSH (US).[1][7]
Skin Chemical-impermeable gloves (e.g., nitrile, neoprene) and a flame-resistant, impervious lab coat.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[7]
Respiratory A full-face respirator is necessary if exposure limits are exceeded, or if irritation or other symptoms are experienced.Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][7][8]
General Standard laboratory attire, including a lab coat, closed-toe shoes, and long pants, should be worn at all times.[9][10]

Operational Plan: Safe Handling and Storage

Adherence to the following procedures is critical for minimizing exposure risk and maintaining a safe laboratory environment.

Engineering Controls:
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][9][11]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[11][12]

Handling Procedures:
  • Preparation: Before handling, thoroughly read the Safety Data Sheet (SDS) and be familiar with the emergency procedures.[10][13]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2][9] Wash hands thoroughly after handling the compound.[2][3]

  • Transporting: When moving the chemical, use a secondary container to prevent spills.[10]

  • Dispensing: Open containers slowly on a stable surface within the fume hood. Avoid creating dust if the material is a solid.

  • Cleaning: Clean all equipment and the work area thoroughly after use.

Storage:
  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][12]

  • Keep the container tightly sealed and clearly labeled.[3][11]

  • The storage area should be locked to restrict access to authorized personnel only.[2][6]

Emergency Procedures: A Step-by-Step Guide

In the event of an emergency, prompt and correct action is crucial.

Spill Response Workflowdot

Spill_Response

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethynyl-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-Ethynyl-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.